5,10,15,20-四(4-吡啶基)-21H,23H-卟啉

描述

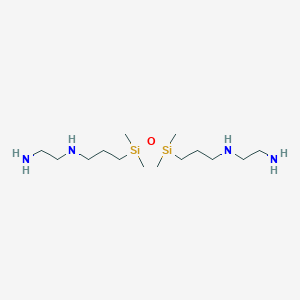

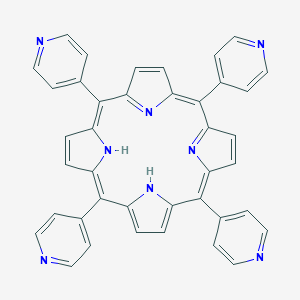

5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine is a type of porphyrin, a class of organic compounds known for their large, heterocyclic macrocycles. Porphyrins are of significant interest due to their role in biological systems and their potential applications in materials science and catalysis. The specific substitution of pyridyl groups in the porphyrin ring system can confer unique electronic and structural properties, making these compounds suitable for a variety of chemical applications.

Synthesis Analysis

The synthesis of porphyrin derivatives often involves the condensation of pyrrole with substituted aldehydes. In the case of 5,10,15,20-tetrakis(4-pyridyl)porphyrin, the synthesis may involve the reaction of pyrrole with a pyridyl-bearing aldehyde, followed by further functionalization. For example, the synthesis of a zinc complex of a porphyrin with a styrenic double bond-bearing substituent attached at the pyrrole residue was achieved starting with 3-substituted pyrroles . Similarly, the synthesis of quaternized tetra(4-pyridyl)porphine derivatives was performed, which involved the isolation and purification of the compounds .

Molecular Structure Analysis

The molecular structure of porphyrin derivatives is characterized by a large, planar macrocycle with a high degree of conjugation. This structure is responsible for the unique optical and electronic properties of these compounds. For instance, spectral and magnetic studies of a cobalt(III) porphyrin complex with pyrazine-2-carboxylic acid revealed an octahedral structure . The structure of a zinc(II) complex of a tetrakis(4'-chloride ethyl acetate pyridyl)porphyrin was characterized by various spectroscopic methods, including UV-vis and NMR .

Chemical Reactions Analysis

Porphyrin derivatives can participate in a variety of chemical reactions, often acting as ligands to form complexes with metal ions. The reactivity of these compounds can be influenced by the nature of the substituents on the porphyrin ring. For example, the reaction of a porphyrin with pyrazine-2-carboxylic acid to form a cobalt(III) complex has been reported . Additionally, the interaction of porphyrin derivatives with hexacyanoferrate ions has been studied, demonstrating the ability of these compounds to form surface ion pairs on a graphite electrode .

Physical and Chemical Properties Analysis

The physical and chemical properties of porphyrin derivatives are closely related to their molecular structure. Thermogravimetric and differential thermal analysis data have been reported for a cobalt(III) porphyrin complex, providing insights into its thermal stability . Electrical measurements have shown that some porphyrin complexes exhibit nearly ohmic behavior, with conductivity varying with temperature . The enthalpies of solution of quaternized tetra(4-pyridyl)porphine derivatives in water have also been determined, highlighting the influence of functional substituents on these properties .

科学研究应用

Scientific Field

This application falls under the field of Medicine , specifically in the development of drugs for the treatment of ischemic heart disease and cerebral palsy .

Summary of the Application

5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine and its derivatives have been synthesized and are being studied for their potential use in the treatment of ischemic heart disease and cerebral palsy . These compounds are key building blocks for creating functional hybrid materials with a defined hydrophilic-hydrophobic balance .

Methods of Application or Experimental Procedures

The synthesis of these compounds involves the condensation of pyrrole with 4-pyridinecarbaldehyde . The resulting compounds were confirmed by electronic absorption and 1H NMR spectroscopy and mass spectrometry methods .

Results or Outcomes

The cationic porphyrins obtained may be of interest to medicine, specifically in the development of drugs for the treatment of ischemic heart disease and cerebral palsy . The biological activity of the synthesized porphyrinic ionic liquids was predicted .

Application 2: Material Science - Luminescent Properties

Scientific Field

This application falls under the field of Material Science , specifically in the development of luminescent materials .

Summary of the Application

5,10,15,20-tetra(4-pyridyl)porphyrinato zinc coordination polymeric particles with different shapes have been synthesized . These particles have unique luminescent properties .

Methods of Application or Experimental Procedures

The synthesis of these particles involves a surfactant-assisted reaction of Zn(OAc)2·2H2O and 5,10,15,20-tetra(4-pyridyl)porphyrin (H2TPyP) in DMF . The resulting microstructures were analyzed using scanning electron microscopy (SEM), high-resolution transmission electron microscopy (HRTEM), and X-Ray diffraction (XRD) .

Results or Outcomes

The microstructures show a stronger luminescence intensity over the individual porphyrin molecules, which is presumably due to the high surface area of the ZnTPyP-CPPs . These microstructures have potential applications in the field of gas adsorption .

Application 3: Chemistry - Coordination Polymerization

Scientific Field

This application falls under the field of Chemistry , specifically in the area of coordination polymerization .

Summary of the Application

5,10,15,20-tetra(4-pyridyl)porphyrin has been used in the self-assembly of a rhomboidally distorted (4,4)-net based polymeric 2D layer structure .

Methods of Application or Experimental Procedures

The assembly involves the reaction of 5,10,15,20-tetra(4-pyridyl)porphyrin and trans-[Cu(hfacac)2(H2O)2] (hfacac = 1,1,1,5,5,5-hexafluoroacetylacetonate) .

Results or Outcomes

The resulting structure is a rhomboidally distorted (4,4)-net based polymeric 2D layer . This structure could have potential applications in various fields of chemistry .

Application 4: Electrochemistry and Analytical Chemistry

Scientific Field

This application falls under the fields of Electrochemistry and Analytical Chemistry .

Summary of the Application

5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine and its derivatives have been synthesized and are being studied for their potential use in electrochemistry and analytical chemistry . These compounds are key building blocks for creating functional hybrid materials with a defined hydrophilic-hydrophobic balance .

Methods of Application or Experimental Procedures

The synthesis of these compounds involves the condensation of pyrrole with 4-pyridinecarbaldehyde . The resulting compounds were confirmed by electronic absorption and 1H NMR spectroscopy and mass spectrometry methods .

Results or Outcomes

The cationic porphyrins obtained may be of interest to electrochemistry and analytical chemistry . The biological activity of the synthesized porphyrinic ionic liquids was predicted .

Application 5: Biochemistry

Scientific Field

This application falls under the field of Biochemistry .

Summary of the Application

5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine and its derivatives have been synthesized and are being studied for their potential use in biochemistry . These compounds are key building blocks for creating functional hybrid materials with a defined hydrophilic-hydrophobic balance .

Methods of Application or Experimental Procedures

The synthesis of these compounds involves the condensation of pyrrole with 4-pyridinecarbaldehyde . The resulting compounds were confirmed by electronic absorption and 1H NMR spectroscopy and mass spectrometry methods .

Results or Outcomes

The cationic porphyrins obtained may be of interest to biochemistry . The biological activity of the synthesized porphyrinic ionic liquids was predicted .

Application 6: Coordination Chemistry

Scientific Field

This application falls under the field of Coordination Chemistry .

Summary of the Application

5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine has been used in the self-assembly of a rhomboidally distorted (4,4)-net based polymeric 2D layer structure .

Methods of Application or Experimental Procedures

The assembly involves the reaction of 5,10,15,20-tetra(4-pyridyl)porphyrin and trans-[Cu(hfacac)2(H2O)2] (hfacac = 1,1,1,5,5,5-hexafluoroacetylacetonate) .

Results or Outcomes

The resulting structure is a rhomboidally distorted (4,4)-net based polymeric 2D layer . This structure could have potential applications in various fields of chemistry .

安全和危害

未来方向

属性

IUPAC Name |

5,10,15,20-tetrapyridin-4-yl-21,23-dihydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H26N8/c1-2-30-38(26-11-19-42-20-12-26)32-5-6-34(47-32)40(28-15-23-44-24-16-28)36-8-7-35(48-36)39(27-13-21-43-22-14-27)33-4-3-31(46-33)37(29(1)45-30)25-9-17-41-18-10-25/h1-24,45,48H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNZSHSJERXNJGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=CC=NC=C6)C7=CC=NC=C7)C8=CC=NC=C8)C=C3)C9=CC=NC=C9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H26N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4066121 | |

| Record name | 21H,23H-Porphine, 5,10,15,20-tetra-4-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

618.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine | |

CAS RN |

16834-13-2 | |

| Record name | 21H,23H-Porphine, 5,10,15,20-tetra-4-pyridinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016834132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21H,23H-Porphine, 5,10,15,20-tetra-4-pyridinyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 21H,23H-Porphine, 5,10,15,20-tetra-4-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,10,15,20-tetra(4-pyridyl)-21H,23H-porphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[Tris(hydroxymethyl)phosphonio]propionate](/img/structure/B93656.png)